molecular formula C19H23ClN2O2 B2501428 1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215783-98-4

1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2501428
M. Wt: 346.86
InChI Key: OWUYMGFANGEQEZ-UHFFFAOYSA-N
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Description

Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazole is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .


Synthesis Analysis

Imidazole is synthesized industrially by two routes. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The 1-Isobutyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole molecule contains a total of 47 bond(s). There are 25 non-H bond(s), 16 multiple bond(s), 6 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 2 ether(s) (aromatic), and 1 Imidazole(s) .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. For instance, they can act as a base, accepting a proton to form a positively charged imidazolium ion .


Physical And Chemical Properties Analysis

Imidazole is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It has a molar mass of 82.10 g/mol and a density of 1.03 g/cm^3 .

Scientific Research Applications

Anticancer Potential

Imidazole-based compounds, including derivatives similar to 1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride, have shown significant anticancer activity. For instance, a study on new imidazole derivatives highlighted their potential against various cancer cell types. These compounds were found to inhibit cell growth, migration, and induce cell cycle arrest and cellular senescence in A549 cells, suggesting a promising avenue for cancer therapy (Sharma et al., 2014).

Corrosion Inhibition

Research on imidazole derivatives has also uncovered their application in corrosion inhibition. A study involving three new imidazole derivatives synthesized using a microwave irradiation method demonstrated their efficacy in protecting mild steel in acidic solutions. The derivatives showed high corrosion inhibition efficiency, attributed to their strong adsorption capabilities, suggesting their potential use in industrial applications to prevent corrosion (Prashanth et al., 2021).

Chelating Agents for Metal Ions

Imidazole derivatives have been studied for their ability to act as chelating agents for metal ions. A study focused on azoimidazoles derived from imidazole, showing that these compounds form intensely colored chelates with various metal ions, indicating their potential as metallochromic indicators or extractants in the determination of metal ions (Yamauchi et al., 1966).

Antihypertensive Effects

Another area of application is in the development of antihypertensive drugs. N-(biphenylylmethyl)imidazoles, a series of nonpeptide angiotensin II receptor antagonists, have been found to produce potent antihypertensive effects upon oral administration. These findings underscore the potential of imidazole derivatives in treating hypertension (Carini et al., 1991).

Synthesis of Active-Site Model Compounds

Imidazole derivatives serve as precursors in the synthesis of model compounds for enzymes such as cytochrome c oxidase (CcO). A study detailed the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters, which can be used as building blocks for creating new generations of active-site model compounds for CcO, aiding in the understanding of proton transfer processes in these enzymes (Collman et al., 2000).

Safety And Hazards

Imidazole is classified as a dangerous substance. It is harmful if swallowed or in contact with skin, and it causes serious eye damage .

Future Directions

Imidazole and its derivatives have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-1-(2-methylpropyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.ClH/c1-14(2)12-21-16-9-5-4-8-15(16)20-19(21)13-23-18-11-7-6-10-17(18)22-3;/h4-11,14H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUYMGFANGEQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride

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